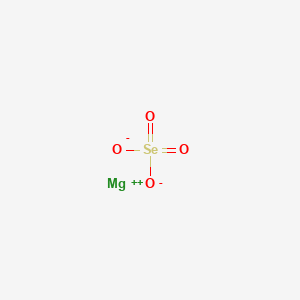

Magnesium selenate

Description

Properties

CAS No. |

14986-91-5 |

|---|---|

Molecular Formula |

MgSeO4 MgO4Se |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

magnesium;selenate |

InChI |

InChI=1S/Mg.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

VWCLCSQRZVBEJD-UHFFFAOYSA-L |

SMILES |

[O-][Se](=O)(=O)[O-].[Mg+2] |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Mg+2] |

Other CAS No. |

14986-91-5 |

Related CAS |

7783-08-6 (Parent) |

Synonyms |

Acid, Selenic Ammonium Selenate calcium selenate disodium selenate Magnesium Selenate Monosodium Selenate Potassium Selenate selenate Selenate, Ammonium Selenate, Calcium Selenate, Disodium Selenate, Magnesium Selenate, Monosodium Selenate, Potassium Selenate, Sodium selenic acid selenic acid, ammonium salt selenic acid, calcium salt Selenic Acid, Diammonium Salt selenic acid, disodium salt, 75Se-labeled selenic acid, disodium salt, decahydrate selenic acid, magnesium salt Selenic Acid, Monosodium Salt selenic acid, potassium salt sodium selenate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium selenate (MgSeO₄) is an inorganic compound that, along with its hydrated forms, holds interest for various scientific applications, stemming from the combined biological significance of magnesium and selenium. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation, particularly its common hydrates, and a thorough examination of its structural, vibrational, and thermal properties through various analytical techniques. This document is intended to be a core resource for researchers and professionals in chemistry, materials science, and drug development who are working with or exploring the potential of magnesium- and selenium-containing compounds.

Introduction

Magnesium is a vital intracellular cation, acting as a cofactor in over 300 enzymatic reactions, including those involved in energy metabolism (ATP-dependent reactions), DNA and RNA synthesis, and the regulation of ion channels.[1][2][3] Its role in stabilizing proteins and nucleic acids is critical for fundamental cellular processes.[1] Conversely, selenium is an essential trace element that exerts its biological effects primarily through its incorporation into selenoproteins, which are crucial components of the body's antioxidant defense system.[4][5][6] Selenium compounds have garnered significant attention in cancer research for their potential to induce apoptosis and modulate cellular signaling pathways in tumor cells.[7][8][9]

The synthesis of well-defined this compound compounds is the first step toward exploring their potential applications. This guide focuses on the practical aspects of its preparation and the analytical techniques required to confirm its identity, purity, and structural characteristics.

Synthesis of this compound Hydrates

The most common and reliable method for synthesizing this compound is through the aqueous reaction of magnesium oxide (MgO) with selenic acid (H₂SeO₄). This method is favored over the use of magnesium carbonate, as the latter can lead to the formation of magnesium biselenite impurities.[8] The reaction produces various hydrated forms of this compound, with the heptahydrate (MgSeO₄·7H₂O) and enneahydrate (MgSeO₄·9H₂O) being well-characterized.

General Synthesis Workflow

The synthesis process follows a clear and logical progression from starting materials to the final, purified product.

Caption: General workflow for the synthesis of this compound hydrates.

Experimental Protocol: Synthesis of this compound Heptahydrate (MgSeO₄·7H₂O)

This protocol is adapted from established literature procedures.[7][10]

Materials:

-

Selenic acid (H₂SeO₄), 40 wt. % aqueous solution

-

Magnesium oxide (MgO), powdered, >99% purity

-

High-purity distilled or deionized water

-

pH meter

Procedure:

-

Prepare Selenic Acid Solution: Dilute a commercially available 40 wt. % H₂SeO₄ solution to approximately 25 wt. % with distilled water.

-

Reaction: Gently heat the 25 wt. % H₂SeO₄ solution to approximately 60-70°C.

-

Addition of MgO: While stirring, slowly add a molar excess of powdered MgO to the heated selenic acid solution. The reaction is quiescent.

-

Monitor Reaction: Monitor the pH of the solution. The reaction is considered complete when the pH stabilizes at a value of approximately 8.8, indicating that the acid has been neutralized.[7]

-

Filtration: Filter the hot solution to remove any unreacted MgO.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Evaporation of the solvent will lead to the formation of colorless, acicular crystals of MgSeO₄·7H₂O.

-

Isolation and Drying: Isolate the crystals by filtration. Gently dry the crystals between filter papers or in a desiccator at room temperature.

Characterization of this compound

A combination of analytical techniques is essential to confirm the structure and purity of the synthesized this compound.

Characterization Workflow

The characterization of this compound typically involves a suite of analytical methods to determine its structure, composition, and purity.

Caption: Logical workflow for the characterization of this compound.

Crystallographic Characterization

X-ray diffraction (XRD) is the primary technique for determining the crystal structure and phase purity of this compound hydrates.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Finely grind a small amount of the crystalline product to a homogeneous powder.

-

Mounting: Mount the powder on a sample holder.

-

Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a suitable 2θ range (e.g., 10-80°).

-

Analysis: Compare the resulting diffractogram with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase. For new structures, indexing and structure solution can be performed.

Table 1: Crystallographic Data for this compound Hydrates

| Parameter | MgSeO₄·7H₂O[11] | MgSeO₄·9H₂O[12] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | Data not available in snippets | 7.222 (2) |

| b (Å) | Data not available in snippets | 10.484 (3) |

| c (Å) | Data not available in snippets | 17.327 (4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.57 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available in snippets | 1236.1 (6) |

| Z | Data not available in snippets | 4 |

| Temperature | Data not available in snippets | 5 K |

Vibrational Spectroscopy

Raman and Infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the selenate anion (SeO₄²⁻) and the water molecules of hydration. The free selenate ion has Td symmetry and exhibits four fundamental vibrational modes. In a crystal lattice, site symmetry effects can lead to the splitting of these modes.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.

-

Data Acquisition: Acquire the Raman spectrum using a spectrometer with a suitable laser excitation source (e.g., 532 nm).[12] Collect data over a wavenumber range that covers the selenate and water vibrations (e.g., 100-4000 cm⁻¹).[12]

-

Analysis: Identify the characteristic peaks for the SeO₄²⁻ anion and the O-H stretching and bending modes of water.

Table 2: Key Vibrational Modes for Selenate Compounds

| Mode | Symmetry | Description | Approximate Wavenumber (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | ~837 |

| ν₂ | E | Symmetric Bend | ~345 |

| ν₃ | F₂ | Asymmetric Stretch | ~873 |

| ν₄ | F₂ | Asymmetric Bend | ~432 |

| O-H Modes | - | H₂O Vibrations | 3000 - 3600 (stretch), ~1650 (bend) |

Note: Wavenumbers are approximate for the free ion and will shift based on the crystal environment and hydrogen bonding.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration processes of this compound hydrates.

Experimental Protocol: TGA/DSC

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample into an appropriate TGA/DSC pan (e.g., alumina).

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 25-1000 °C).

-

Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition. Analyze the DSC curve for endothermic or exothermic events associated with these processes. The dehydration of MgSeO₄·7H₂O is expected to occur in multiple steps, eventually yielding the anhydrous salt, which will decompose at higher temperatures.[13][14]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its constituent ions have profound implications in biology and medicine, making this compound a valuable tool for research in these areas.

-

Source of Bioavailable Magnesium and Selenium: Controlled synthesis provides a pure, water-soluble source of Mg²⁺ and SeO₄²⁻ ions for in vitro and in vivo studies.

-

Investigating Cellular Mechanisms: Researchers can use this compound to study the synergistic or antagonistic effects of magnesium and selenium on cellular pathways. For instance, magnesium is a key player in ATP-dependent signaling and an antagonist to calcium signaling, while selenium is integral to antioxidant defense and redox signaling.[1][4]

-

Anticancer Research: Given the pro-apoptotic and anti-proliferative effects of certain selenium compounds in cancer cells, this compound can be used to investigate how magnesium levels modulate these selenium-induced effects.[7][10] This is particularly relevant as cancer cells often have dysregulated ion homeostasis.

The diagram below illustrates the central roles of magnesium and selenium in key cellular processes, highlighting potential areas of investigation for which this compound could serve as a research tool.

Caption: Key cellular roles of magnesium and selenium.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound hydrates and a comprehensive overview of the key analytical techniques for their characterization. The synthesis via the reaction of magnesium oxide and selenic acid is a reliable method for producing crystalline material. A multi-technique approach, including XRD, Raman spectroscopy, and thermal analysis, is crucial for a complete characterization of the final product. For researchers in the life sciences and drug development, this compound serves as a valuable chemical tool for investigating the intricate and vital roles of magnesium and selenium in biological systems.

References

- 1. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 3. magnesium.ca [magnesium.ca]

- 4. [Selenium: the biological role and antioxidant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium Selenite? [synapse.patsnap.com]

- 6. The biological role of selenium (literature review) – Acta Medica Eurasica [acta-medica-eurasica.ru]

- 7. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Selenium in cancer management: exploring the therapeutic potential [frontiersin.org]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Crystal structure of this compound heptahydrate, MgSeO4·7H2O, from neutron time-of-flight data | Semantic Scholar [semanticscholar.org]

- 12. Structure of this compound enneahydrate, MgSeO4·9H2O, from 5 to 250 K using neutron time-of-flight Laue diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.tno.nl [publications.tno.nl]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Properties of Magnesium Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of magnesium selenate (MgSeO₄) and its hydrated forms. The information is compiled from various scientific sources to support research and development activities.

Crystal Structure

This compound is known to form several hydrated crystals, with the heptahydrate (MgSeO₄·7H₂O) and the more recently discovered enneahydrate (MgSeO₄·9H₂O) being the most extensively studied. These hydrates exhibit distinct crystal structures and properties.

This compound Heptahydrate (MgSeO₄·7H₂O)

This compound heptahydrate is isostructural with its sulfate analog, epsomite (MgSO₄·7H₂O).[1][2] The structure consists of isolated [Mg(H₂O)₆]²⁺ octahedra and [SeO₄]²⁻ tetrahedra. These polyhedra are linked by a network of hydrogen bonds, with a single interstitial water molecule that is not directly coordinated to the magnesium or selenium atoms.[2][3]

The [Mg(H₂O)₆]²⁺ octahedron is slightly distorted, with an elongation along one axis. This is due to the tetrahedral coordination of two of the water molecules.[2]

Table 1: Crystallographic Data for this compound Heptahydrate (MgSeO₄·7H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| a (Å) | 11.87 | [1] |

| b (Å) | 12.18 | [1] |

| c (Å) | 6.858 | [1] |

| Z | 4 | [1] |

| Mean Se-O bond length (Å) | 1.641 | [2][3] |

| Mg-O distances (Å) | ~2.05 and ~2.10 | [2][4] |

This compound Enneahydrate (MgSeO₄·9H₂O)

A more highly hydrated form, this compound enneahydrate, has also been characterized. Its structure is monoclinic and, similar to the heptahydrate, is composed of isolated [Mg(H₂O)₆]²⁺ octahedra and [SeO₄]²⁻ tetrahedra. However, in this structure, there are three interstitial lattice water molecules.[5] A unique feature of the enneahydrate is the formation of a centrosymmetric dodecamer of water molecules, (H₂O)₁₂, through hydrogen bonding.[5]

Table 2: Crystallographic Data for this compound Enneahydrate (MgSeO₄·9H₂O) at 5 K

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| a (Å) | 7.222 | [5] |

| b (Å) | 10.484 | [5] |

| c (Å) | 17.327 | [5] |

| β (°) | 109.57 | [5] |

| Z | 4 | [5] |

| Calculated Density (kg m⁻³) | 1770 | [5] |

Physicochemical Properties

The physicochemical properties of this compound and its hydrates are crucial for their handling, storage, and application.

Solubility

The solubility of this compound is dependent on the specific hydrate and the temperature.

Table 3: Solubility of this compound and its Hydrates

| Compound | Temperature (°C) | Solubility ( g/100 g solution) | Solid Phase | Reference |

| MgSeO₄ | 0 | 31.41 | MgSeO₄·7H₂O | [6] |

| MgSeO₄ | 25 | 35.70 | MgSeO₄·6H₂O | [6] |

| MgSeO₄ | 99.5 | 46.50 | MgSeO₄·4.5H₂O | [6] |

| MgSeO₄·6H₂O | 60 | 55.52 g/100 ml | - | [6] |

| MgSeO₄·9H₂O | -4 | 24.3 wt % | - | [5] |

Thermal Stability

The thermal decomposition of this compound hydrates involves a stepwise loss of water molecules. Due to the limited availability of specific thermal analysis data for this compound hydrates, data from the isostructural magnesium sulfate hydrates is often used as a reference. The dehydration of MgSO₄·7H₂O, for instance, proceeds in discrete steps.[7] Thermogravimetric analysis of MgSeO₄·9H₂O indicates it contains approximately 9.4 water molecules per formula unit.[5]

Table 4: Proposed Thermal Decomposition Steps for this compound Heptahydrate (based on MgSO₄·7H₂O data)

| Dehydration Step | Temperature Range (°C) | Theoretical Mass Loss (%) |

| MgSeO₄·7H₂O → MgSeO₄·6H₂O + H₂O | 25 - 55 | ~6.2 |

| MgSeO₄·6H₂O → MgSeO₄·H₂O + 5H₂O | 60 - 160 | ~30.9 |

| MgSeO₄·H₂O → MgSeO₄ + H₂O | > 300 | ~6.2 |

| Note: Mass loss percentages are calculated for MgSeO₄·7H₂O and are approximate, based on the behavior of the sulfate analog. |

Experimental Protocols

Synthesis of this compound Hydrate Crystals

Single crystals of MgSeO₄·7H₂O can be synthesized by preparing an aqueous solution of this compound and allowing it to crystallize at temperatures below 288 K.[3] A common method involves the reaction of magnesium oxide (MgO) with selenic acid (H₂SeO₄).[3]

-

Protocol:

-

Stir magnesium oxide powder into a heated aqueous solution of selenic acid (~340 K).

-

Monitor the reaction until the pH of the solution changes from acidic to neutral or slightly basic, indicating the completion of the reaction.

-

Allow the resulting solution to evaporate at a controlled temperature below 288 K to precipitate crystals of MgSeO₄·7H₂O.

-

Single crystals of MgSeO₄·9H₂O can be grown from an aqueous solution at low temperatures.[5]

-

Protocol:

-

Prepare a concentrated aqueous solution of this compound (e.g., by dissolving MgSeO₄·6H₂O in distilled water).

-

Allow the solution to evaporate in a refrigerated environment (e.g., at 269 K).

-

Crystals of MgSeO₄·9H₂O will form over a period of several days. Seeding with existing crystals can promote growth.[5]

-

Characterization Techniques

The crystal structures of this compound hydrates are determined using single-crystal X-ray or neutron diffraction. Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms in the water molecules.[2][5]

-

Experimental Workflow:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is exposed to a monochromatic beam of X-rays or neutrons.

-

The diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

-

Raman spectroscopy is a valuable tool for characterizing the vibrational modes of the selenate ion and the water molecules in the crystal structure.[5]

-

Protocol for MgSeO₄·9H₂O:

-

A large single crystal is placed in a controlled temperature environment (e.g., 259 K or 78 K).

-

A laser (e.g., 532 nm) is focused on the crystal.

-

The scattered Raman signal is collected and analyzed to obtain the vibrational spectrum.[5]

-

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the synthesis and structural determination of this compound hydrate crystals.

Relationship between this compound Hydrates

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. X-ray powder diffraction analysis of two new this compound hydrates, MgSeO4·9H2O and MgSeO4·11H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Crystal structure of this compound hepta-hydrate, MgSeO4·7H2O, from neutron time-of-flight data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of this compound enneahydrate, MgSeO4·9H2O, from 5 to 250 K using neutron time-of-flight Laue diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Crystal structure of this compound heptahydrate, MgSeO4·7H2O, from neutron time-of-flight data | Semantic Scholar [semanticscholar.org]

- 7. publications.tno.nl [publications.tno.nl]

solubility of magnesium selenate in different solvents

Technical Guide: Solubility of Magnesium Selenate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MgSeO₄) is an inorganic salt with the molecular formula MgO₄Se and a molecular weight of 167.26 g/mol .[1][2] It is typically available as a white, crystalline solid and can form various hydrates, with the hexahydrate (MgSeO₄·6H₂O) being a common form.[1][2][3] Understanding the is crucial for its application in chemical synthesis, pharmaceutical formulations, and various research and laboratory settings.[4] The solubility characteristics dictate how the compound can be purified, processed, and utilized in aqueous and non-aqueous systems. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a summary of available quantitative data.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent type and temperature. The available quantitative data is summarized below.

Solubility in Aqueous and Organic Solvents

The following table presents the solubility of this compound in water and acetone at various temperatures. The data is expressed in grams of solute per 100 grams of solvent ( g/100g ).

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Hydrate Form | Reference |

| Water | 0 | 31.41 ( g/100g solution) | Heptahydrate | [2] |

| 25 | 35.70 ( g/100g solution) | Hexahydrate | [2] | |

| 25 | 55.5 | Hexahydrate | [3] | |

| 60 | 55.52 (g/100mL) | Not Specified | [2] | |

| 99.5 | 46.50 ( g/100g solution) | 4.5-hydrate | [2] | |

| Acetone | 0 | 20.0 | Not Specified | [5] |

| 10 | 30.4 | Not Specified | [5] | |

| 20 | 38.3 | Not Specified | [5] | |

| 25 | 44.3 | Not Specified | [5] | |

| 30 | 48.6 | Not Specified | [5] | |

| 40 | 55.8 | Not Specified | [5] |

Note on Data Interpretation:

-

Some data is reported as grams per 100g of solution. This is the mass of the solute divided by the total mass of the solution (solute + solvent).

-

This compound forms different stable hydrates at various temperatures in aqueous solutions, which influences the solid phase in equilibrium.[2]

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. A common and reliable method is the isothermal saturation technique, which involves equilibrating an excess of the solute with the solvent at a constant temperature.

Isothermal Saturation Method

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials & Equipment:

-

This compound (anhydrous or a specific hydrate)

-

Solvent of interest (e.g., deionized water, anhydrous acetone)

-

Temperature-controlled shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Volumetric flasks, pipettes, and beakers

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Drying oven

-

Pre-weighed evaporation dishes

Procedure:

-

Temperature Control: Set the shaker bath or stirrer hot plate to the desired experimental temperature. Allow it to equilibrate.

-

Sample Preparation: Add a measured amount of the solvent to a sealable flask or beaker.

-

Addition of Solute: Add an excess amount of this compound to the solvent. An excess is necessary to ensure that a saturated solution is formed and that solid solute remains in equilibrium with the solution.

-

Equilibration: Seal the container to prevent solvent evaporation and place it in the temperature-controlled bath. Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically several hours to 24 hours). The time required for equilibration should be determined empirically.

-

Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent premature crystallization.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Mass Determination of Saturated Solution: Record the mass of the filtered saturated solution.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature suitable for evaporating the solvent without decomposing the solute (e.g., 100-120°C for water). Heat until a constant weight of the dried salt is achieved.

-

Mass Determination of Solute: After cooling the dish in a desiccator, weigh it to determine the mass of the residual this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100g solvent) = (Mass of dry solute / Mass of solvent) x 100

Where the Mass of the solvent = (Mass of saturated solution + dish) - (Mass of dry solute + dish).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

References

Spectroscopic Analysis of Magnesium Selenate Compounds: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of magnesium selenate (MgSeO₄) compounds, focusing on vibrational spectroscopy techniques such as Raman and Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of these inorganic salts, including their various hydration states.

Introduction to this compound and its Hydrates

This compound is a salt analogous to the more common magnesium sulfate. It is known to form several stable crystalline hydrates, where a specific number of water molecules are incorporated into the crystal structure. Documented forms include this compound heptahydrate (MgSeO₄·7H₂O), enneahydrate (MgSeO₄·9H₂O), and undecahydrate (MgSeO₄·11H₂O).[1][2][3] The degree of hydration significantly influences the compound's physical and chemical properties, making accurate characterization essential. Vibrational spectroscopy is a powerful, non-destructive tool for identifying the hydration state and probing the molecular structure of these compounds.

Principles of Vibrational Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations. Both IR and Raman spectroscopy provide information about the vibrational modes of a molecule, but they are based on different physical principles and have different selection rules.

-

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. It is particularly sensitive to polar functional groups like the O-H bonds in water.

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (laser). A vibrational mode is Raman-active if there is a change in the polarizability of the molecule. It is highly effective for analyzing the symmetric vibrations of non-polar moieties, such as the selenate anion (SeO₄²⁻).

For a tetrahedral ion like selenate (Td symmetry), four fundamental vibrational modes are expected. All four modes are typically Raman-active, while only two (ν₃ and ν₄) are IR-active for the free ion. However, in a solid crystalline environment, the local symmetry is often lower than Td, causing degenerate modes to split and formally IR-inactive modes to appear.

Spectroscopic Signatures of this compound

The vibrational spectrum of a hydrated this compound crystal is a composite of the internal modes of the selenate anion, the internal modes of the water molecules, and external lattice modes.

The primary fingerprint for identifying the selenate compound is the set of vibrational modes of the SeO₄²⁻ anion. The frequencies of these modes are sensitive to the cation, the crystal structure, and hydrogen bonding.

| Table 1: Fundamental Vibrational Modes of the Selenate (SeO₄²⁻) Anion in a Crystalline Environment |

| Vibrational Mode |

| ν₁ (A₁) |

| ν₂ (E) |

| ν₃ (F₂) |

| ν₄ (F₂) |

| Note: Wavenumber ranges are based on data from crystalline selenate compounds like SrSeO₄ and PbSeO₄ and serve as a general reference.[4] The precise positions for MgSeO₄ will vary. |

The number of water molecules in the crystal lattice directly impacts the vibrational spectrum. This is most clearly observed in two regions:

-

O-H Stretching Region (3000-3600 cm⁻¹): The broad and complex bands in this region correspond to the stretching vibrations of water molecules. The structure of these bands is highly sensitive to the hydrogen-bonding network within the crystal.

-

Selenate ν₁ Symmetric Stretch (around 830 cm⁻¹): Studies on the analogous magnesium sulfate (MgSO₄) system have shown a clear and systematic shift in the primary ν₁ symmetric stretch to higher wavenumbers as the degree of hydration decreases.[3] This trend is a reliable indicator of the hydration state. A similar correlation is expected for this compound hydrates.

The following table summarizes key Raman spectral data for this compound enneahydrate and provides comparative data from the well-studied magnesium sulfate system to illustrate the expected spectroscopic trends.

| Table 2: Quantitative Raman Spectral Data for this compound and Sulfate Hydrates |

| Compound |

| MgSeO₄·9H₂O |

| MgSO₄·11H₂O (Meridianiite) |

| MgSO₄·7H₂O (Epsomite) |

| MgSO₄·H₂O (Kieserite) |

| MgSO₄ (Anhydrous) |

| Note: Data for MgSeO₄·9H₂O is estimated from published spectra.[1] The clear trend of increasing ν₁ frequency with decreasing hydration in the MgSO₄ series is expected to be mirrored in the MgSeO₄ series, albeit at lower absolute frequencies due to the heavier selenium atom. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

A common method for synthesizing this compound is through the reaction of an aqueous solution of selenic acid with magnesium oxide.[1]

-

Reaction: Dilute a stock solution of selenic acid (H₂SeO₄) to a target concentration (e.g., 25 wt%) with deionized water. Heat the solution gently (e.g., to ~340 K).

-

Neutralization: Slowly add a molar excess of powdered magnesium oxide (MgO) to the heated acid solution. The reaction is quiescent and can be monitored with a pH meter until neutralization is complete (pH > 7).

-

Crystallization: Filter the resulting solution to remove any unreacted MgO. Single crystals of various hydrates can be grown by slow evaporation at different temperatures or by seeding. For example, MgSeO₄·9H₂O can be crystallized by storing a seeded solution at low temperatures (e.g., 253 K in a freezer).[1]

-

Sample Handling: For spectroscopic analysis, single crystals can be used directly, or a polycrystalline powder can be prepared by gently grinding the crystals. Samples should be stored in controlled humidity environments to prevent changes in hydration state.

-

Instrumentation: A Raman microscope system equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm to minimize fluorescence) and a high-resolution spectrometer with a CCD detector.

-

Sample Placement: Place a small amount of the powdered sample or a single crystal on a clean microscope slide.

-

Data Acquisition:

-

Focus the microscope objective onto the sample.

-

Set laser power to a low level (e.g., 1-10 mW) to avoid sample degradation or phase changes due to heating.

-

Acquire spectra over a range of approximately 100 to 4000 cm⁻¹.

-

Use an integration time and number of accumulations sufficient to achieve a good signal-to-noise ratio (e.g., 10 seconds, 5 accumulations).

-

Perform cosmic ray rejection and baseline correction during post-processing.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid powders.

-

Sample Placement (ATR method):

-

Record a background spectrum of the clean, empty ATR crystal (e.g., diamond).

-

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

The final spectrum is typically presented in absorbance or transmittance units after automatic background subtraction by the instrument software.

-

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis of MgSeO₄.

Caption: Correlation between physical properties and spectral features.

References

- 1. Structure of this compound enneahydrate, MgSeO4·9H2O, from 5 to 250 K using neutron time-of-flight Laue diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray powder diffraction analysis of two new this compound hydrates, MgSeO4·9H2O and MgSeO4·11H2O - UCL Discovery [discovery.ucl.ac.uk]

- 3. [PDF] Crystal structure of this compound heptahydrate, MgSeO4·7H2O, from neutron time-of-flight data | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Phase Transitions of Magnesium Selenate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of magnesium selenate hydrates. Drawing from available scientific literature, this document details the synthesis, crystal structures, and thermal behavior of these compounds. Particular emphasis is placed on the quantitative aspects of their phase transitions, supported by detailed experimental protocols and visual representations of the underlying processes. This guide is intended to be a valuable resource for professionals in research, materials science, and pharmaceutical development who require a deep understanding of the properties of hydrated salts.

Introduction to this compound Hydrates

This compound (MgSeO₄) can incorporate a variable number of water molecules into its crystal lattice to form a series of hydrates. These water molecules are integral to the crystalline structure and can be removed through heating, leading to a series of phase transitions. The specific hydration states that have been identified include the heptahydrate (MgSeO₄·7H₂O), hexahydrate (MgSeO₄·6H₂O), tetrahydrate (MgSeO₄·4H₂O), dihydrate (MgSeO₄·2H₂O), monohydrate (MgSeO₄·H₂O), as well as more recently discovered highly hydrated forms such as the enneahydrate (MgSeO₄·9H₂O) and undecahydrate (MgSeO₄·11H₂O).[1][2] The stability and interconversion of these hydrates are sensitive to temperature, pressure, and humidity. Understanding these phase transitions is critical for applications where control of hydration state is important, such as in the formulation of pharmaceuticals or in the synthesis of novel materials.

Synthesis of this compound Hydrates

The synthesis of specific this compound hydrates can be achieved by reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with selenic acid (H₂SeO₄) in an aqueous solution. The resulting hydrate is then crystallized under controlled temperature and atmospheric conditions.

For instance, this compound heptahydrate (MgSeO₄·7H₂O) can be synthesized by reacting a molar excess of powdered MgO with a heated aqueous solution of H₂SeO₄.[2] The completion of the reaction is indicated by a significant change in pH. Subsequent evaporation of the solution allows for the crystallization of the desired hydrate.

The more recently identified highly hydrated forms, MgSeO₄·9H₂O and MgSeO₄·11H₂O, have been synthesized by quenching aqueous solutions of MgSeO₄ in liquid nitrogen.[2] Furthermore, it has been observed that crystals of MgSeO₄·7H₂O can transform into MgSeO₄·9H₂O when stored at low temperatures (253 K or -20 °C) for an extended period.[3]

Thermal Phase Transitions and Dehydration Pathways

The thermal decomposition of this compound hydrates involves a stepwise loss of water molecules, with each step corresponding to a phase transition to a lower hydrate or the anhydrous form. The specific temperatures at which these transitions occur and the associated enthalpy changes have been investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

A key study on the thermal dehydration of MgSeO₄·6H₂O, MgSeO₄·4H₂O, and MgSeO₄·2H₂O revealed that the dehydration process occurs in distinct steps, with the formation of intermediate hydrates.[1] The general pathway for the dehydration of the hexahydrate can be summarized as follows:

MgSeO₄·6H₂O → MgSeO₄·5H₂O → MgSeO₄·4H₂O → MgSeO₄·2H₂O → MgSeO₄·H₂O → MgSeO₄

The following diagram illustrates this dehydration sequence.

References

Methodological & Application

Application Notes and Protocols for Selenium Biofortification in Plants Using Magnesium Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium (Se) is an essential micronutrient for human and animal health, playing a crucial role in antioxidant defense systems, immune function, and thyroid hormone metabolism.[1] Biofortification of staple crops with selenium is a promising strategy to address selenium deficiency in populations worldwide.[1][2] Magnesium selenate (MgSeO₄) serves as an excellent source of selenate, the most readily bioavailable form of selenium for plant uptake and translocation.[2][3] Selenate is actively transported into plant cells via sulfate transporters.[4]

These application notes provide detailed protocols for the use of this compound in selenium biofortification programs for various crops. The protocols are based on established methodologies for selenate application, primarily using sodium selenate, with additional considerations for the potential synergistic effects of the magnesium cation on plant health and nutrient uptake.[5]

Data Presentation: Quantitative Summary of Selenate Application

The following tables summarize quantitative data from various studies on selenium biofortification using selenate. These values can serve as a starting point for designing experiments with this compound.

Table 1: Foliar Application of Selenate for Selenium Biofortification

| Crop | Selenate Application Rate (g Se/ha) | Plant Tissue Analyzed | Resulting Selenium Concentration (mg/kg DW) | Reference |

| Wheat | 12 - 120 | Grain | Up to 2.86 | [6] |

| Wheat | 5 (in combination with soil application) | Grain | 0.615 - 0.719 | [7] |

| Rice | 25 - 100 | Grain | 1.8 - 4.7 fold increase | [8] |

| Rice | 30 - 300 | Grain | Not specified | [9] |

Table 2: Soil Application of Selenate for Selenium Biofortification

| Crop | Selenate Application Rate (g Se/ha) | Plant Tissue Analyzed | Resulting Selenium Concentration (mg/kg DW) | Reference |

| Wheat | 5 | Grain | Not specified | [10] |

| Rice | Not specified | Grain | Increased Mg content | [11] |

Experimental Protocols

Protocol 1: Foliar Application of this compound for Biofortification of Wheat

This protocol is adapted from studies using sodium selenate on wheat.[6][7]

1. Materials:

- This compound (MgSeO₄)

- Deionized water

- Surfactant (e.g., Tween 20)

- Pressurized sprayer

- Personal Protective Equipment (PPE): gloves, goggles, lab coat

2. Procedure:

- Solution Preparation: Prepare a stock solution of this compound. For a target application rate of 10 g Se/ha, dissolve the appropriate amount of MgSeO₄ in a known volume of deionized water. The exact amount will depend on the molecular weight of the this compound used. Add a surfactant at a concentration of 0.1% (v/v) to improve leaf surface coverage.

- Application Timing: Apply the solution at the stem elongation stage (BBCH 30-39) for optimal uptake and translocation to the grain.[7]

- Application Method: Use a pressurized sprayer to apply the solution evenly to the foliage of the wheat plants until runoff is observed. Apply in the early morning or late evening to minimize evaporation and enhance absorption.

- Control Group: Spray a control group of plants with a solution containing only deionized water and the surfactant.

- Harvest and Sample Preparation: Harvest the grain at maturity. Dry the grain samples in an oven at 70°C to a constant weight and then grind them into a fine powder for selenium analysis.

Protocol 2: Soil Application of this compound for Biofortification of Rice

This protocol is based on general methodologies for soil application of selenate.[11][12]

1. Materials:

- This compound (MgSeO₄)

- Fertilizer carrier (e.g., urea or NPK fertilizer)

- Soil testing kit

- Personal Protective Equipment (PPE)

2. Procedure:

- Soil Analysis: Before application, conduct a soil test to determine the baseline selenium and magnesium levels, as well as other key soil parameters such as pH and organic matter content.

- Fertilizer Preparation: Mix the calculated amount of this compound with a suitable fertilizer carrier to ensure even distribution in the soil. The application rate will depend on the soil analysis and the target selenium concentration in the rice grain. A starting point could be in the range of 20-50 g Se/ha.

- Application Timing: Apply the selenium-enriched fertilizer at the pre-transplanting stage or during the tillering stage of rice growth.

- Application Method: Broadcast the fertilizer mixture evenly over the soil surface. Incorporate the fertilizer into the top 5-10 cm of soil. For paddy rice, the application can be made to the flooded field.

- Control Group: Establish a control plot that receives the same fertilizer application without the addition of this compound.

- Harvest and Sample Preparation: Harvest the rice grains at maturity. Dehusk the grains and dry them to a constant weight at 70°C. Grind the samples for selenium analysis.

Protocol 3: Analysis of Total Selenium in Plant Tissues by Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS)

This protocol is a standard method for the determination of total selenium in plant samples.[13][14]

1. Materials:

- Concentrated nitric acid (HNO₃)

- Hydrogen peroxide (H₂O₂)

- Hydrochloric acid (HCl)

- Sodium borohydride (NaBH₄) solution

- Microwave digestion system

- Hydride Generation Atomic Fluorescence Spectrometer (HG-AFS)

- Certified reference materials (CRMs) for selenium in plant tissue

2. Procedure:

- Digestion: Accurately weigh approximately 0.2 g of the dried and powdered plant sample into a microwave digestion vessel. Add 5 mL of concentrated HNO₃ and 2 mL of H₂O₂. Seal the vessels and place them in the microwave digestion system. Use a digestion program that ramps up to a temperature of 180-200°C and holds for at least 20 minutes to ensure complete digestion.

- Pre-reduction: After cooling, quantitatively transfer the digested solution to a volumetric flask. Add a sufficient volume of concentrated HCl to achieve a final concentration of 5 M HCl. Heat the solution at 90-100°C for 20 minutes to reduce all selenium species (Se(VI)) to selenite (Se(IV)).

- Analysis: Analyze the prepared samples using HG-AFS. The selenite in the sample reacts with sodium borohydride in an acidic medium to generate volatile selenium hydride (H₂Se). The H₂Se is then carried by an inert gas stream to a miniature argon-hydrogen flame where it is atomized, and the resulting selenium atoms are excited by a high-intensity selenium hollow cathode lamp. The fluorescence signal is proportional to the selenium concentration.

- Quality Control: Analyze certified reference materials and procedural blanks with each batch of samples to ensure the accuracy and reliability of the results.

Protocol 4: Selenium Speciation in Plant Tissues by HPLC-ICP-MS

This protocol allows for the identification and quantification of different selenium species in plant extracts.[15][16]

1. Materials:

- Enzymatic digestion solution (e.g., protease and lipase)

- Tris-HCl buffer

- High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

- Selenium species standards (e.g., selenate, selenite, selenomethionine, selenocysteine)

2. Procedure:

- Extraction: Extract selenium species from the powdered plant samples using an enzymatic digestion method to preserve the integrity of the organic selenium compounds. A common procedure involves incubation with a protease and lipase solution in a buffered environment.

- Chromatographic Separation: Separate the different selenium species in the extract using HPLC with an anion-exchange column. The mobile phase composition and gradient will need to be optimized to achieve good separation of the target analytes.

- Detection and Quantification: Introduce the eluent from the HPLC system into the ICP-MS for sensitive and element-specific detection of selenium. The ICP-MS will measure the intensity of the selenium isotopes (e.g., ⁷⁸Se, ⁸⁰Se) as they elute from the column.

- Identification and Quantification: Identify the selenium species by comparing their retention times with those of the known standards. Quantify the concentration of each species by using external calibration curves prepared from the standards.

Mandatory Visualizations

Caption: Experimental workflow for selenium biofortification.

Caption: Simplified pathway of selenate uptake and assimilation in plants.

Discussion: The Role of Magnesium in Selenium Biofortification

While most research has focused on sodium selenate, the use of this compound offers potential ancillary benefits. Magnesium is an essential macronutrient for plants, serving as the central atom of the chlorophyll molecule and playing a vital role in photosynthesis.[17] It is also an activator for numerous enzymes involved in plant metabolism.[5]

Potential benefits of using this compound over sodium selenate include:

-

Improved Plant Health: Supplying magnesium alongside selenate may prevent potential magnesium deficiencies and promote overall plant vigor, which could indirectly enhance the plant's ability to take up and metabolize selenium.[17]

-

Reduced Sodium Stress: High concentrations of sodium can be detrimental to plant growth, leading to osmotic stress and nutrient imbalances.[18] Using this compound avoids the introduction of excess sodium into the soil or onto the foliage.

-

Synergistic Effects on Nutrient Uptake: Adequate magnesium levels can positively influence the uptake of other essential nutrients like phosphorus and potassium.[5] While direct interactions with selenium uptake are not well-documented, a healthier and more robust plant is generally more efficient at nutrient acquisition. Some studies have shown that selenium application can influence the uptake of magnesium, although the effects can be complex and dose-dependent.[19][20]

Conclusion

This compound is a highly suitable compound for selenium biofortification in plants. The provided protocols, derived from extensive research on selenate application, offer a solid foundation for researchers to develop and optimize biofortification strategies for various crops. The analytical methods detailed herein will enable accurate quantification and speciation of selenium, which is crucial for assessing the efficacy of the biofortification program and ensuring the safety and nutritional quality of the final product. Further research is warranted to elucidate the specific effects of the magnesium cation on selenium uptake and metabolism in different plant species.

References

- 1. Selenium Biofortification: Roles, Mechanisms, Responses and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmi-agro.nl [nmi-agro.nl]

- 3. researchgate.net [researchgate.net]

- 4. Selenium Biofortification and Interaction With Other Elements in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The power of magnesium: unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops [frontiersin.org]

- 6. Selenium biofortification of wheat grain via foliar application and its effect on plant metabolism [repositorio.ufla.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. SELENIUM BIOFORTIFICATION OF RICE THROUGH FOLIAR APPLICATION WITH SELENITE AND SELENATE | Experimental Agriculture | Cambridge Core [cambridge.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Magnesium application improves the morphology, nutrients uptake, photosynthetic traits, and quality of tobacco (Nicotiana tabacum L.) under cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Magnesium Selenate as a Selenium Source in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium is an essential trace element crucial for mammalian cell culture, primarily for its role in the active site of selenoproteins, which are vital for antioxidant defense and maintaining cellular redox homeostasis.[1] Magnesium is also a critical divalent cation in cell culture, essential for numerous cellular functions including enzymatic activity, ion channel regulation, and signal transduction.[2] Magnesium selenate (MgSeO₄) offers a potential alternative to more commonly used selenium sources like sodium selenite or sodium selenate, providing both essential selenium and the beneficial effects of magnesium supplementation.

These application notes provide a comprehensive guide to using this compound in cell culture, including its potential benefits, drawbacks, and detailed protocols for its application.

Advantages and Considerations of Using this compound

Potential Advantages:

-

Dual Nutrient Supply: Provides both selenium (as selenate) and magnesium, which can be beneficial for cell lines sensitive to magnesium levels.

-

Potentially Lower Toxicity: Selenate is generally considered less toxic than selenite.[3][4] The inhibitory concentration of sodium selenate on lymphocyte growth is significantly higher (250 µM) compared to sodium selenite (10 µM).[4]

-

Enhanced Antioxidant Defense: Both selenium and magnesium contribute to cellular antioxidant capacity. Selenium is a key component of glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs), while magnesium deficiency has been shown to reduce defense against oxidative stress.[1][5]

-

Improved Cell Proliferation: Magnesium supplementation can have a positive effect on the growth and proliferation of various cell types.[6]

Potential Considerations:

-

Slower Metabolic Activation: Selenate must be metabolically reduced to selenite before it can be incorporated into selenoproteins.[7][8] This may result in a delayed biological effect compared to selenite.

-

Cell Line Specificity: The optimal concentration and effects of both selenate and magnesium can be highly dependent on the specific cell line being cultured.[9][10]

-

Interaction with Other Media Components: The bioavailability and effects of this compound may be influenced by the concentrations of other ions, such as sulfate, in the culture medium.[7]

Data Presentation

Table 1: Comparison of Common Selenium Sources for Cell Culture

| Feature | Sodium Selenite (Na₂SeO₃) | Sodium Selenate (Na₂SeO₄) | Seleno-L-methionine (SeMet) | This compound (MgSeO₄) (Inferred) |

| Common Working Concentration | 10 - 100 nM | 100 - 500 nM | 100 - 300 nM | 100 - 500 nM |

| Toxicity Profile | Higher toxicity, induces apoptosis at µM concentrations.[11][12] | Lower toxicity compared to selenite.[4] | Generally low toxicity. | Expected to have lower toxicity, similar to sodium selenate. |

| Metabolic Pathway | Directly reduced to selenide for selenoprotein synthesis. | Must first be reduced to selenite.[7] | Can be non-specifically incorporated into proteins or converted to selenocysteine. | Selenate moiety follows the same pathway as sodium selenate. |

| Effect on Selenoprotein Expression | Potent inducer of selenoprotein synthesis.[3] | Less effective than selenite at increasing selenoprotein P (SEPP) concentrations.[3] | Effective at increasing selenoprotein expression. | Expected to be less potent than selenite in inducing selenoprotein expression. |

| Additional Ions Provided | Sodium (Na⁺) | Sodium (Na⁺) | None | Magnesium (Mg²⁺) |

Table 2: Reported Effects of Magnesium Supplementation in Cell Culture

| Cell Line | Magnesium Salt | Concentration | Observed Effect |

| Human Embryonic Stem Cells | Magnesium Salt | 0.4 - 40 mM | Increased rate of viable cell coverage.[6] |

| Osteoblast-like Saos-2 cells | Magnesium Pidolate | 1 mM | Impaired cell growth.[9] |

| RAW264.7 cells | Magnesium Sulfate | 20 mM | Inhibition of LPS-induced inflammatory response.[13] |

| IMR-90 Human Fibroblasts | Magnesium-deficient media | N/A | Accelerated cellular senescence.[5] |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (MgSeO₄) stock solution (e.g., 10 mM in sterile water or PBS)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000 - 10,000 cells/well). Incubate overnight to allow for cell attachment.

-

Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Include a vehicle control (medium with no added this compound).

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing the Effect of this compound on Selenoprotein Activity (Glutathione Peroxidase Assay)

This protocol provides a method to evaluate the biological activity of the supplemented selenium by measuring the activity of the selenoprotein glutathione peroxidase (GPx).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

-

Cell lysis buffer

-

Glutathione Peroxidase Assay Kit

-

Protein quantification assay (e.g., BCA or Bradford)

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells in the presence and absence (control) of the optimal concentration of this compound for a period sufficient to allow for changes in protein expression (e.g., 48-72 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates according to the instructions provided with the GPx assay kit.

-

Protein Quantification: Determine the total protein concentration of each cell lysate.

-

GPx Activity Assay: Perform the glutathione peroxidase activity assay according to the manufacturer's protocol, using equal amounts of total protein for each sample.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the GPx activity for each sample and normalize it to the total protein concentration. Compare the GPx activity of the this compound-treated cells to the control cells.

Visualizations

Caption: Workflow for determining the optimal this compound concentration.

Caption: Metabolic pathway of selenate for selenoprotein synthesis.

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

- 1. Selenium in Cell Culture [sigmaaldrich.com]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of different selenocompounds with respect to nutritional value vs. toxicity using liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selenite and selenate inhibit human lymphocyte growth via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnesium deficiency accelerates cellular senescence in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of magnesium on growth and proliferation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Selenium Uptake, Metabolism, and Toxicity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An Overview of Selenium Uptake, Metabolism, and Toxicity in Plants [frontiersin.org]

- 9. Effects of supplementation with different Mg salts in cells: is there a clue? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Preparation of Magnesium Selenate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium selenate (MgSeO₄) is an inorganic salt that serves as a source of both magnesium and selenium ions. These elements are critical in various biological processes. Magnesium is an essential mineral and a cofactor for numerous enzymes involved in energy production, DNA and protein synthesis, and cell signaling.[1][2] Selenium is a crucial component of selenoproteins, such as glutathione peroxidases and thioredoxin reductases, which play a vital role in antioxidant defense and redox signaling.[1][3][4] The preparation of accurate and stable this compound solutions is paramount for reliable and reproducible experimental results in fields ranging from cell biology to toxicology and drug development.

This document provides a detailed protocol for the preparation of this compound solutions, including information on its chemical properties, necessary safety precautions, and quality control measures.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its proper handling and use in solution preparation. This compound is typically available as a hydrated salt, most commonly this compound hexahydrate (MgSeO₄·6H₂O).

Table 1: Properties of this compound and its Hexahydrate

| Property | This compound (Anhydrous) | This compound Hexahydrate |

| Molecular Formula | MgSeO₄ | MgSeO₄·6H₂O |

| Molecular Weight | 167.26 g/mol | 275.35 g/mol |

| Appearance | White solid | Colorless, monoclinic crystals |

| Solubility in Water | Soluble | Soluble |

Safety Precautions

Selenium compounds can be toxic if ingested, inhaled, or absorbed through the skin. It is imperative to follow strict safety protocols when handling this compound powder and its solutions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid inhalation of dust particles.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

-

Disposal: Dispose of this compound waste and solutions in accordance with local, state, and federal regulations for hazardous waste. Do not pour solutions down the drain.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Experimental Protocols

This section outlines the step-by-step procedure for preparing a stock solution of this compound. The protocol is based on standard laboratory practices for preparing aqueous solutions of inorganic salts.[5]

Materials and Equipment

-

This compound hexahydrate (MgSeO₄·6H₂O)

-

High-purity water (e.g., deionized, distilled, or Milli-Q®)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper/boat

-

Personal Protective Equipment (PPE)

Protocol for Preparing a 1 M this compound Stock Solution

-

Calculate the required mass of this compound hexahydrate.

-

The molecular weight of MgSeO₄·6H₂O is 275.35 g/mol .

-

To prepare a 1 M solution, you need 275.35 g per liter.

-

For example, to prepare 100 mL (0.1 L) of a 1 M solution, the required mass is:

-

Mass (g) = 1 mol/L × 0.1 L × 275.35 g/mol = 27.535 g

-

-

-

Weigh the this compound hexahydrate.

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully weigh the calculated amount of MgSeO₄·6H₂O.

-

-

Dissolve the this compound hexahydrate.

-

Add approximately 70-80% of the final volume of high-purity water to a beaker containing a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the weighed MgSeO₄·6H₂O to the water.

-

Continue stirring until the solid is completely dissolved. Gentle heating can be applied to aid dissolution if necessary, but allow the solution to cool to room temperature before proceeding.

-

-

Bring the solution to the final volume.

-

Carefully transfer the dissolved solution to a clean volumetric flask of the desired final volume.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the solute is transferred.

-

Add high-purity water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

-

Homogenize and store the solution.

-

Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the solution to a clearly labeled, sealed storage bottle.

-

Store the solution at room temperature or as required by the specific experimental protocol. Selenate solutions are generally more stable than selenite solutions.

-

Preparation of Working Solutions

Working solutions of desired concentrations can be prepared by diluting the stock solution using the formula: M₁V₁ = M₂V₂ Where:

-

M₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution

-

M₂ = Desired concentration of the working solution

-

V₂ = Desired final volume of the working solution

Quality Control

To ensure the accuracy and reliability of your experiments, it is important to perform quality control checks on your prepared solutions.[6][7]

-

pH Measurement: Check the pH of the final solution using a calibrated pH meter. For most cell culture and biological experiments, the pH should be adjusted to a physiological range (typically 7.2-7.4) if necessary, using dilute HCl or NaOH.

-

Visual Inspection: The solution should be clear and free of any precipitates or cloudiness.[7]

-

Concentration Verification (Optional): For highly sensitive applications, the concentration of the stock solution can be verified using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for selenium and magnesium content.

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for an experiment investigating the antioxidant effects of a this compound solution on a cellular signaling pathway.

Caption: Experimental workflow for assessing the effects of this compound.

The following diagram illustrates a simplified signaling pathway that could be investigated. Selenium is a key component of the antioxidant enzyme glutathione peroxidase (GPx), which reduces harmful reactive oxygen species (ROS).

Caption: Role of selenium from this compound in antioxidant defense.

References

- 1. Zinc, Magnesium, Selenium and Depression: A Review of the Evidence, Potential Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. The Role of Selenium in Pathologies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advances.umw.edu.pl [advances.umw.edu.pl]

- 5. flinnsci.com [flinnsci.com]

- 6. qasac-americas.org [qasac-americas.org]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

analytical methods for quantification of selenate in biological samples

Application Note: Quantification of Selenate in Biological Samples

Introduction

Selenium is a vital trace element, integral to human health as a component of selenoproteins involved in thyroid hormone metabolism, DNA synthesis, and antioxidant defense.[1] However, the concentration window between essentiality and toxicity is narrow.[1] The chemical form, or speciation, of selenium significantly influences its bioavailability and toxicity.[2] Selenate (SeO₄²⁻), along with selenite (SeO₃²⁻), is a common inorganic form of selenium.[3] Accurate quantification of selenate in biological matrices such as urine and blood is crucial for toxicological assessments, nutritional monitoring, and understanding the metabolic pathways of selenium.[2][4] This document outlines the primary analytical methods for selenate quantification, with a focus on hyphenated chromatographic techniques that offer the necessary sensitivity and specificity for complex biological samples.[5]

Overview of Analytical Methodologies

The determination of specific selenium species like selenate requires techniques that can separate it from other inorganic and organic selenium compounds present in biological samples.[5] While methods like atomic absorption spectrometry (AAS) are excellent for total selenium determination, they must be coupled with a separation technique for speciation analysis.[5][6] The most robust and widely used methods involve coupling a liquid chromatography system with a highly sensitive detector, most commonly an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[5][7]

-

Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): This is a powerful and frequently used technique for the speciation of anionic species like selenate and selenite.[8][9] Anion-exchange columns are used to separate the selenium species, which are then detected with high sensitivity and specificity by ICP-MS.[10] This method is particularly well-suited for analyzing urine samples, often requiring only simple dilution and filtration.[8]

-

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): A versatile technique used for the speciation of a wide range of selenium compounds, including selenate.[2][7] Different HPLC modes, such as reversed-phase or ion-exchange, can be employed depending on the target analytes.[11]

-

Ion Chromatography-Mass Spectrometry (IC-MS): For screening purposes, ion chromatography can be coupled with a more common single quadrupole mass spectrometer.[1][12] While generally less sensitive than ICP-MS, this method can achieve detection limits adequate for certain applications.[12]

Data Presentation: Method Performance

The selection of an analytical method often depends on the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes quantitative performance data for the quantification of selenate in biological and aqueous samples.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (Relative Standard Deviation) | Recovery Rate | Citation(s) |

| IC-ICP-MS | Human Urine | 0.8 µg/L | - | < 1% at 10 µg/L | - | [8] |

| Anion-Exchange Chromatography-ICP-MS | Human Urine | 0.10 µg/L | 0.25 µg/L | 5.6% - 10.3% (Day-to-day) | 115% | [9] |

| IC-MS (Single Quadrupole) | Environmental Water | 2 µg/L | - | - | 90-105% | [12] |

| IC-ETAAS | Biological CRM | 2.8–4.1 ng/mL (relative) | - | - | - | [13] |

| Single-Column IC (Conductivity) | Environmental | 18 µg/L | - | 1.46% | - | [14] |

Visualized Experimental and Biological Pathways

Understanding the analytical workflow and the biological fate of selenate is critical for researchers. The following diagrams illustrate these processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Selenium - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rapid speciation and quantification of selenium compounds by HPLC-ICP MS using multiple standards labelled with different isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of selenite and selenate in human urine by ion chromatography and inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. series.publisso.de [series.publisso.de]

- 10. researchgate.net [researchgate.net]

- 11. Sample preparation and HPLC separation approaches to speciation analysis of selenium in yeast by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Speciation of selenium in aqueous and biological matrices by microbore ion chromatography coupled with electrothermal atomic absorption spectrometry via ultra low volume fraction collection† - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Determination of selenate by single-column ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Magnesium Selenate as a Precursor for Selenium Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenium nanoparticles (SeNPs) have garnered significant attention in the biomedical field due to their unique properties, including high bioavailability, low toxicity compared to their inorganic and organic counterparts, and potent anticancer and antioxidant activities.[1][2] While various selenium precursors such as sodium selenite and selenious acid are commonly employed in SeNP synthesis, the use of magnesium selenate as a precursor is a novel approach. These application notes provide detailed protocols for the synthesis of selenium nanoparticles using this compound as the selenium source, based on established chemical reduction methods for selenate ions.[3] Additionally, we discuss the applications of these nanoparticles in drug development and cancer therapy, supported by quantitative data and pathway diagrams.

Experimental Protocols

Protocol 1: Chemical Reduction of this compound using Ascorbic Acid

This protocol describes the synthesis of selenium nanoparticles by reducing this compound with ascorbic acid, a common and mild reducing agent.

Materials:

-

This compound (MgSeO₄)

-

L-Ascorbic acid (C₆H₈O₆)

-

Stabilizing agent (e.g., Chitosan, Polyvinyl alcohol (PVA))

-

Deionized water

-

Magnetic stirrer with heating plate

-

pH meter

-

Centrifuge

-

Spectrophotometer (for characterization)

-

Transmission Electron Microscope (TEM) (for characterization)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM aqueous solution of this compound.

-

Prepare a 50 mM aqueous solution of L-ascorbic acid.

-

Prepare a 0.2% (w/v) solution of the chosen stabilizing agent (e.g., chitosan in 1% acetic acid).

-

-

Reaction Setup:

-

In a clean glass beaker, add 50 mL of the this compound solution and 50 mL of the stabilizing agent solution.

-

Place the beaker on a magnetic stirrer and stir the mixture for 30 minutes at room temperature to ensure homogeneity.

-

-

Reduction Reaction:

-

While continuously stirring, add the ascorbic acid solution dropwise to the this compound solution.

-

The formation of selenium nanoparticles is indicated by a gradual color change of the solution to a pale yellow, then to a distinct orange or red.[4]

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Purification of Selenium Nanoparticles:

-

Once the reaction is complete, transfer the solution to centrifuge tubes.

-

Centrifuge the solution at 12,000 rpm for 20 minutes to pellet the selenium nanoparticles.[4]

-

Discard the supernatant and re-disperse the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and washing step three times to remove unreacted precursors and byproducts.

-

-

Storage:

-

After the final wash, re-disperse the purified selenium nanoparticles in deionized water and store at 4°C for future use.

-

Experimental Workflow Diagram

References

- 1. jobiost.com [jobiost.com]

- 2. Selenium Nanoparticles in Cancer Therapy: Unveiling Cytotoxic Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structural Characterization of Selenium Nanoparticles–Bacillus sp. MKUST-01 Exopolysaccharide (SeNPs–EPS) Conjugate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Magnesium Selenate in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ions (Mg²⁺) are a cornerstone of enzyme catalysis, acting as an essential cofactor for over 600 enzymes.[1] Their roles are multifaceted, ranging from structural stabilization to direct participation in the catalytic mechanism, often by coordinating with adenosine triphosphate (ATP) to form the biologically active Mg-ATP complex.[2][3] Enzymes such as kinases, DNA polymerases, and ligases exhibit a strong dependence on magnesium for their activity.[4][5] The concentration of magnesium can significantly influence the kinetic parameters of these enzymes, including the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[3]

Selenium, an essential trace element, is also crucial for cellular function, primarily as a component of the amino acid selenocysteine, which is found in the active sites of antioxidant enzymes like glutathione peroxidases.[6] The common inorganic forms of selenium, selenite and selenate, are precursors for the synthesis of selenoproteins and have been shown to influence various cellular processes.[7]